

Clofenamide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Clofenamide**

Cat. No.: **B1669199**

[Get Quote](#)

Clofenamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofenamide is a sulfonamide-based diuretic agent that exerts its pharmacological effects through the inhibition of carbonic anhydrase.^[1] This document provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and pharmacological classification. Quantitative data are presented in tabular format for clarity and comparative analysis. Additionally, a diagrammatic representation of its primary signaling pathway is provided to illustrate its mode of action at the cellular level.

Chemical Identity and Structure

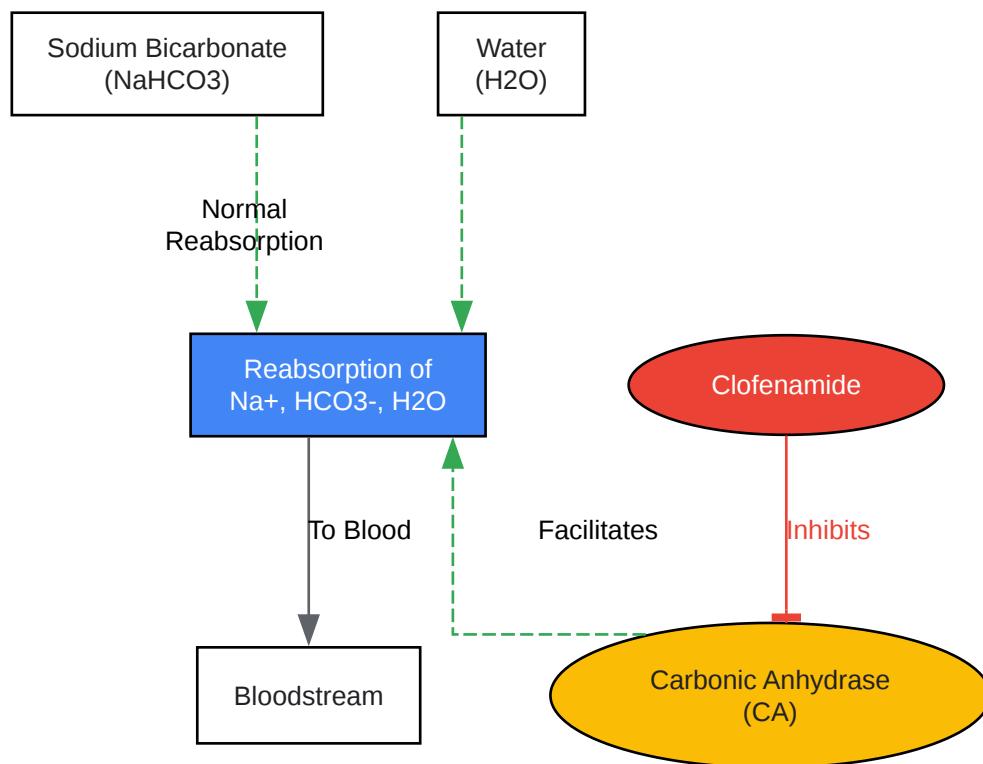
Clofenamide, with the IUPAC name 4-chlorobenzene-1,3-disulfonamide, is an organic molecular entity belonging to the benzenedisulfonamide class.^[1] Its chemical structure is characterized by a benzene ring substituted with a chlorine atom and two sulfamoyl groups.

Identifier	Value	Reference
IUPAC Name	4-chlorobenzene-1,3-disulfonamide	[1]
CAS Number	671-95-4	[2]
Molecular Formula	C ₆ H ₇ ClN ₂ O ₄ S ₂	[1] [2]
Molecular Weight	270.7 g/mol	[1]
Canonical SMILES	C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl	[1]
InChI Key	NENBAISIHCWPKP-UHFFFAOYSA-N	[1] [3]
Synonyms	Monochlorphenamide, Haflutan, Aquedux	[1] [4]

Physicochemical Properties

The physicochemical properties of **Clofenamide** are crucial for its formulation, delivery, and pharmacokinetic profile. The available data, including experimental and computed values, are summarized below.

Property	Value	Notes	Reference
Melting Point	206-207 °C	Experimental value (Davies)	[4][5]
	217-219 °C	Experimental value (Olivier)	[4][5]
207 °C		Experimental value	[2]
Boiling Point	551.6 °C at 760 mmHg	Computed	[5]
Solubility	Soluble in hot alcohol and water; slightly soluble in cold solvents. Soluble in DMSO.	Qualitative	[4][6]
XLogP3	-0.7	Computed	[1]
Density	1.699 g/cm ³	Computed	[5]
pKa	11.08	Computed	[7]
Flash Point	287.4 °C	Computed	[5]


Pharmacology and Mechanism of Action

Clofenamide is classified as a low-ceiling sulfonamide diuretic.[3] Its primary mechanism of action is the inhibition of the enzyme carbonic anhydrase (CA).[1]

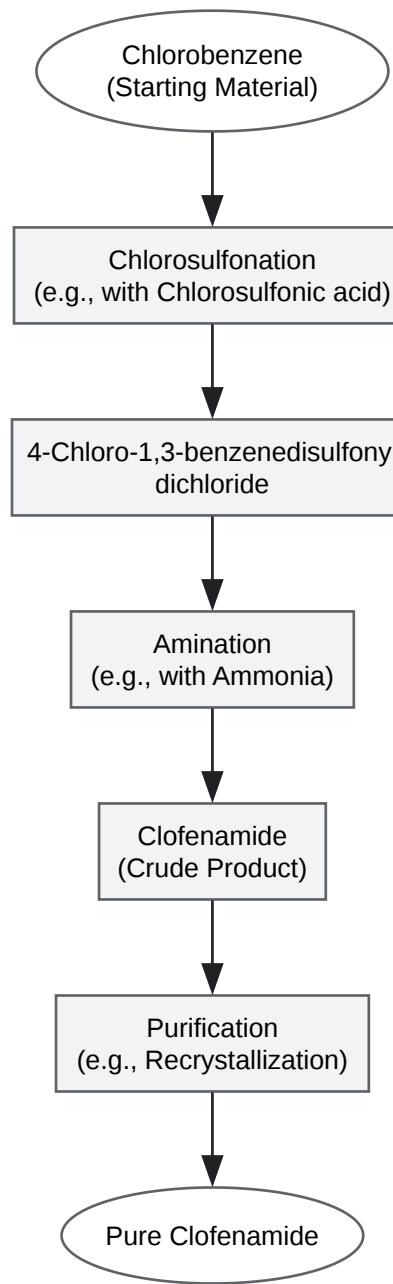
By inhibiting CA, particularly in the proximal convoluted tubule of the nephron, **Clofenamide** prevents the reabsorption of sodium, bicarbonate, and consequently, water.[1] This leads to an increase in the excretion of these substances, resulting in diuresis.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of **Clofenamide** at the cellular level within the renal proximal tubule.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Clofenamide** in the renal proximal tubule.


Experimental Protocols

Detailed contemporary experimental protocols for the synthesis and analysis of **Clofenamide** are not readily available in the public domain. However, historical preparation methods are cited in the literature.

Synthesis of Clofenamide (General Historical Method)

The initial synthesis of **Clofenamide** was reported by Olivier in 1918 and later by Davies and Wood in 1928.^[4] While the specific, step-by-step protocols from these publications require access to the original articles, the synthesis would generally involve the chlorosulfonation of chlorobenzene followed by amination to introduce the two sulfamoyl groups.

A generalized workflow for such a synthesis is presented below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Clofenamide**.

In Vitro Carbonic Anhydrase Inhibition Assay (General Methodology)

To determine the inhibitory activity of **Clofenamide** against carbonic anhydrase, an esterase activity assay is commonly employed, using a substrate like 4-nitrophenyl acetate (NPA).

- Reagents: Purified carbonic anhydrase isoenzyme, 4-nitrophenyl acetate (NPA) solution, buffer solution (e.g., Tris-SO₄), and various concentrations of **Clofenamide**.
- Procedure:
 - The enzyme is pre-incubated with varying concentrations of **Clofenamide**.
 - The reaction is initiated by adding the NPA substrate.
 - The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 348 nm).
- Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rate against the logarithm of the inhibitor concentration.

Conclusion

Clofenamide is a well-characterized diuretic with a clear mechanism of action centered on the inhibition of carbonic anhydrase. Its chemical and physical properties have been documented, providing a solid foundation for its use in pharmaceutical research and development. While detailed modern experimental protocols are not widely published, established methodologies for synthesis and in vitro analysis can be readily applied to further investigate this compound. This guide provides core technical information to support ongoing research and development efforts involving **Clofenamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clofenamide | C₆H₇CIN₂O₄S₂ | CID 69594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Clofenamide - Wikipedia [en.wikipedia.org]

- 4. Clofenamide [drugfuture.com]
- 5. chembk.com [chembk.com]
- 6. medkoo.com [medkoo.com]
- 7. dempochem.com [dempochem.com]
- To cite this document: BenchChem. [Clofenamide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669199#clofenamide-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1669199#clofenamide-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com